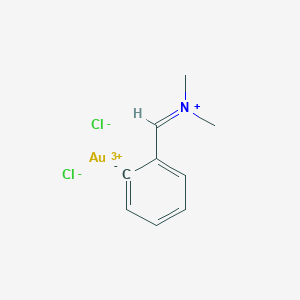![molecular formula C21H19O6P B14351023 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid CAS No. 96027-28-0](/img/no-structure.png)
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a phosphoryl group substituted with two 4-methylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid typically involves the following steps:
Preparation of 4-methylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of bis(4-methylphenoxy)phosphoryl chloride: This intermediate is prepared by reacting 4-methylphenol with phosphorus oxychloride (POCl3) under controlled conditions.
Coupling with benzoic acid: The final step involves the reaction of bis(4-methylphenoxy)phosphoryl chloride with benzoic acid in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form benzoate derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to form phosphine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Eigenschaften
| 96027-28-0 | |
Molekularformel |
C21H19O6P |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
4-bis(4-methylphenoxy)phosphoryloxybenzoic acid |
InChI |
InChI=1S/C21H19O6P/c1-15-3-9-18(10-4-15)25-28(24,26-19-11-5-16(2)6-12-19)27-20-13-7-17(8-14-20)21(22)23/h3-14H,1-2H3,(H,22,23) |
InChI-Schlüssel |
FVVHFIIDUYKOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


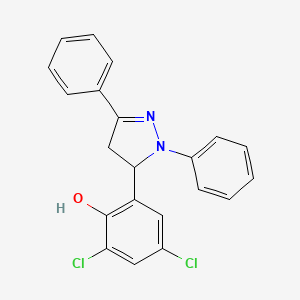
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
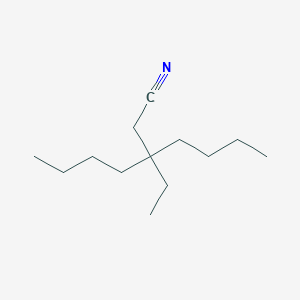
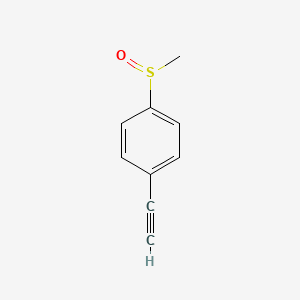
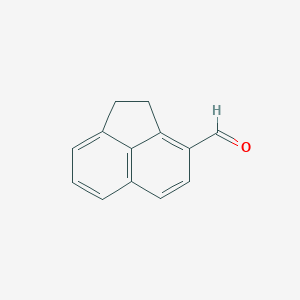
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
